5-chloro-2-(méthylthio)pyrimidine-4-carboxylate d'éthyle

Vue d'ensemble

Description

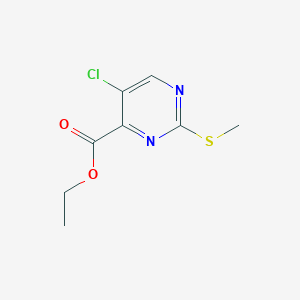

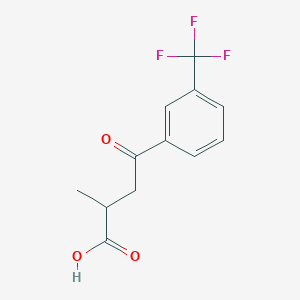

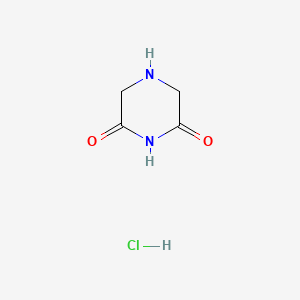

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, also known as Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is a chemical compound with the empirical formula C8H9ClN2O2S . It has a molecular weight of 232.69 g/mol . This compound is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .

Molecular Structure Analysis

The molecular structure of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is characterized by a pyrimidine ring . The InChI string is1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3 and the SMILES string is CCOC(=O)C1=CN=C(N=C1Cl)SC . Physical And Chemical Properties Analysis

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a powder with a melting point of 60-63°C (lit.) . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Synthèse de pyrimidinopyridones

Ce composé est utilisé dans la synthèse des pyrimidinopyridones, qui sont des inhibiteurs potentiels de la tyrosine kinase FMS . Ces inhibiteurs sont importants dans la recherche sur le cancer car ils ciblent une kinase impliquée dans la différenciation et la prolifération cellulaires.

Recherche sur les matières biologiques

En tant que réactif biochimique, le 5-chloro-2-(méthylthio)pyrimidine-4-carboxylate d'éthyle sert de matière biologique pour la recherche en sciences de la vie . Il peut être utilisé pour étudier divers processus biologiques et pour développer de nouveaux agents thérapeutiques.

Intermédiaire de synthèse organique

Le composé sert d'intermédiaire en synthèse organique . Sa structure moléculaire permet des modifications chimiques supplémentaires, ce qui en fait un bloc de construction polyvalent pour la création d'une large gamme de molécules organiques.

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

It’s suggested that the methylthio group in the compound could be displaced by a cyanide ion . This reaction may be a general one for this class of compounds .

Biochemical Pathways

It’s suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

It’s suggested that the compound may have promising neuroprotective and anti-inflammatory properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

Analyse Biochimique

Biochemical Properties

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate plays a significant role in biochemical reactions. It has been used in the synthesis of pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase . This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby affecting various biochemical processes.

Cellular Effects

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate involves its binding interactions with biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of FMS tyrosine kinase, a key enzyme involved in cellular signaling . This inhibition results in downstream effects on gene expression and cellular function, highlighting the compound’s role in modulating biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in scientific research.

Metabolic Pathways

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding the metabolic pathways associated with this compound is essential for predicting its behavior and effects in biological systems.

Transport and Distribution

The transport and distribution of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within different tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its precise role in cellular processes and biochemical pathways.

Propriétés

IUPAC Name |

ethyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBQIOZQHUMABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503788 | |

| Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74840-35-0 | |

| Record name | Ethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74840-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)